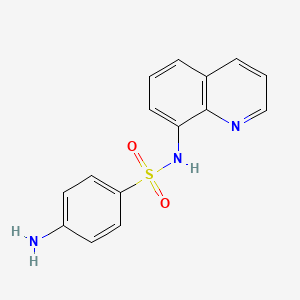

4-amino-N-quinolin-8-ylbenzenesulfonamide

Descripción general

Descripción

4-amino-N-quinolin-8-ylbenzenesulfonamide is an organic compound with the molecular formula C15H13N3O2S and a molecular weight of 299.3 g/mol. This compound is a sulfonamide derivative of quinoline, characterized by the presence of both benzene and quinoline rings connected via a sulfonamide group. It has several properties and applications in research and industry, making it a valuable compound for various scientific studies.

Métodos De Preparación

The synthesis of 4-amino-N-quinolin-8-ylbenzenesulfonamide involves several steps and reaction conditions. One common synthetic route includes the reaction of 4-amino-N-8-quinolinyl- with benzenesulfonyl chloride in the presence of a base such as pyridine . The reaction is typically carried out at room temperature or slightly elevated temperatures for several hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Azo Coupling Reactions

The aromatic amino group participates in diazotization and subsequent coupling reactions:

-

Diazo Formation : Treatment with NaNO₂/HCl at 0–5°C generates a diazonium salt, which couples with electron-rich aromatics (e.g., pyrimidin-2-amine) to form 4-((8-hydroxyquinolin-5-yl)azo)-N-(pyrimidin-2-yl)benzenesulfonamide .

Metal-Catalyzed Halogenation

The quinoline moiety directs regioselective halogenation via transition-metal catalysis:

-

C-5 Iodination : Ni(II)-catalyzed reaction with molecular iodine (I₂) in DMF at 110°C introduces iodine at the C-5 position of the quinoline ring .

-

Ortho-Iodination : Co(II)-catalyzed chelation-assisted iodination of the benzenesulfonamide ring occurs under similar conditions .

Coordination Chemistry

The sulfonamide and quinoline nitrogen atoms act as ligands for metal complexes:

-

Cu(II) Complexes : Reaction with CuSO₄ forms octahedral complexes with two ligand molecules, confirmed by ESR and magnetic susceptibility .

-

Anticancer Activity : Cu and Zn complexes exhibit enhanced cytotoxicity against HCT-116 and MCF-7 cell lines (IC₅₀ = 3–9 µM) .

Cyclization and Heterocycle Formation

The amino group facilitates cyclization reactions:

-

Triazole Synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargylamine derivatives yields triazole-linked hybrids .

Biological Activity-Driven Modifications

Structural analogs are synthesized to optimize pharmacological properties:

Comparative Reactivity Table

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of 4-amino-N-quinolin-8-ylbenzenesulfonamide can be categorized into several key areas:

Medicinal Chemistry

- Anticancer Activity : The compound has demonstrated significant anticancer properties by inhibiting NF-κB activity. In vitro studies have shown that it effectively reduces cell proliferation in various cancer cell lines, including lung cancer (A549) and triple-negative breast cancer (MDA-MB-231) .

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 2.8 |

| MDA-MB-231 (Breast Cancer) | 3.8 |

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial activity against a range of pathogens, suggesting potential use in treating infections .

Biological Research

- Fluorescent Probes : The compound can serve as a fluorescent probe for detecting metal ions in biological systems, aiding in biochemical assays .

Industrial Applications

- Dyes and Pigments : this compound is utilized in the production of dyes and pigments due to its chemical stability and reactivity .

High-throughput Screening

Two high-throughput screening studies conducted by the NIH identified this compound as a potent inhibitor of NF-κB activation. These screenings confirmed its effectiveness in stabilizing IκBα, which prevents NF-κB from translocating to the nucleus .

Antitrypanosomal Activity

A study focused on synthesizing new derivatives bearing quinoline moieties reported promising results against Trypanosoma brucei, indicating its potential applications beyond cancer treatment .

Mecanismo De Acción

The mechanism of action of 4-amino-N-quinolin-8-ylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition . Additionally, the quinoline ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

4-amino-N-quinolin-8-ylbenzenesulfonamide can be compared with other similar compounds, such as:

Sulfamethoxazole: Another sulfonamide derivative with antimicrobial properties.

Sulfapyridine: Used in the treatment of bacterial infections.

Sulfadiazine: Known for its use in treating toxoplasmosis.

What sets this compound apart is its unique combination of the quinoline and benzene rings, which imparts distinct chemical and biological properties .

Actividad Biológica

4-amino-N-quinolin-8-ylbenzenesulfonamide, a compound belonging to the class of quinoline-sulfonamides, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into its biological activity, highlighting key findings from diverse studies, including case studies and data tables that illustrate its efficacy.

- Molecular Formula : C15H13N3O2S

- Molecular Weight : 282.3 g/mol

- IUPAC Name : 4-amino-N-(quinolin-8-yl)benzenesulfonamide

The compound is known to interfere with various biological pathways, notably the NFκB signaling pathway. This pathway is crucial for regulating immune response and cell survival, making it a significant target in cancer therapy. The inhibition of NFκB by this compound has been confirmed through various assays, indicating its potential as an anti-inflammatory and anticancer agent .

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity against several cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (lung cancer) | 5 | High anti-proliferative effect |

| MDA-MB-231 (breast cancer) | 7 | Induces apoptosis |

| HeLa (cervical cancer) | 3 | Strong cytotoxicity |

The compound's structure appears to enhance its interaction with the PKM2 protein, a key regulator of metabolic processes in cancer cells, thereby promoting apoptosis and inhibiting cell proliferation .

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown promising antimicrobial activity. Preliminary screenings revealed:

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 21 | 19.04 × 10⁻⁵ mg/mL |

| Escherichia coli | 19 | 609 × 10⁻⁵ mg/mL |

| Candida albicans | 25 | 19.04 × 10⁻⁵ mg/mL |

These results indicate that the compound can effectively inhibit both bacterial and fungal growth, suggesting its potential as a therapeutic agent in infectious diseases .

Case Studies

-

NFκB Pathway Inhibition :

A study conducted using high-throughput screening identified several quinoline-sulfonamide derivatives capable of suppressing NFκB activation. The lead compounds, including this compound, exhibited IC50 values as low as 0.6 µM in cell-based assays, confirming their potency against inflammatory responses linked to various cancers . -

Cytotoxicity in Cancer Cells :

In vitro studies demonstrated that treatment with the compound significantly reduced cell viability in multiple cancer types. For example, the A549 lung cancer cell line showed a marked decrease in proliferation after exposure to varying concentrations of the compound over a 72-hour period .

Propiedades

IUPAC Name |

4-amino-N-quinolin-8-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c16-12-6-8-13(9-7-12)21(19,20)18-14-5-1-3-11-4-2-10-17-15(11)14/h1-10,18H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVEDETFZSIPJEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)N)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353698 | |

| Record name | Benzenesulfonamide, 4-amino-N-8-quinolinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33757-63-0 | |

| Record name | Benzenesulfonamide, 4-amino-N-8-quinolinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.